molecular formula C17H20BrN5O2 B10909915 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B10909915
M. Wt: 406.3 g/mol
InChI Key: FBASNUSWWJTCQS-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is a complex organic compound that features a pyrazole and furan moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and multiple methyl groups in its structure suggests it may have unique reactivity and properties.

Preparation Methods

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE typically involves multi-step organic reactions. The preparation starts with the synthesis of the pyrazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, methylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s activity.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine and 4-Bromo-1-(5-carboxyfur-2-yl)methyl-3,5-dimethyl-1H-pyrazole . Compared to these, 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is unique due to its dual pyrazole and furan structure, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C17H20BrN5O2

Molecular Weight

406.3 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(1,3,5-trimethylpyrazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C17H20BrN5O2/c1-9-15(18)11(3)23(21-9)8-13-6-7-14(25-13)17(24)19-16-10(2)20-22(5)12(16)4/h6-7H,8H2,1-5H3,(H,19,24)

InChI Key

FBASNUSWWJTCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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